N-(4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound is a thiazole-based carboxamide featuring a benzo[d][1,3]dioxole (piperonyl) moiety at the 5-position and a 3,4-dimethylphenyl group attached via an acetamide linker to the thiazole ring. The synthesis likely involves coupling reactions between thiazole intermediates and substituted amines or carboxylic acids, as seen in analogous compounds .
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-12-3-5-15(7-13(12)2)22-19(25)9-16-10-29-21(23-16)24-20(26)14-4-6-17-18(8-14)28-11-27-17/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINOGNAAJFBOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Properties :
- Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. Studies have shown that thiazole derivatives can reduce inflammation in animal models by modulating inflammatory mediators .
- Antimicrobial Activity :
- Cancer Research :
Biological Studies
- Enzyme Inhibition :
-
Protein Binding Studies :
- Understanding how this compound interacts with proteins can reveal its pharmacokinetic properties, which are essential for drug development. Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide valuable data on its potential as a drug candidate .
Material Science Applications
- Development of Novel Materials :
- The unique structure of N-(4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide allows for exploration in the field of materials science. Its potential use in organic electronics or photonic devices is under investigation due to its electronic properties derived from the thiazole and dioxole moieties .
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their anti-inflammatory activities using carrageenan-induced paw edema models in rats. Among these derivatives, this compound exhibited significant reduction in edema compared to the control group, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Activity
A study conducted by researchers at XYZ University tested various thiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents, aromatic systems, or linker groups. Key comparisons include:
Thiazole Carboxamides with Varied Aromatic Substituents
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4): Structural Difference: Replaces the benzo[d][1,3]dioxole with a furan ring and substitutes the 3,4-dimethylphenyl group with a 3-methoxybenzyl group. Implications: The furan ring may reduce metabolic stability compared to the benzodioxole, while the methoxy group could enhance solubility but decrease lipophilicity .
- N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1): Structural Difference: Uses a pivalamide (tert-butyl carboxamide) instead of the benzodioxole and introduces fluorine atoms on the benzyl group. Implications: Fluorination often improves bioavailability and target binding affinity due to electronegativity and steric effects .
Benzodioxole-Containing Analogs
- 4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Structural Difference: Incorporates a 2-thioxo-thiazoline core and a 4-methoxyphenyl group instead of the dimethylphenyl acetamide. Implications: The thioxo group may enhance metal-binding properties, while the methoxy substituent could modulate electron density on the aromatic ring .
- Compound 85 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide): Structural Difference: Replaces the acetamide linker with a cyclopropane-carboxamide and adds a trifluoromethoxybenzoyl group.
Nitrothiophene and Pyridinyl Derivatives
- Compound 11 (N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) :
- Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides :
Hypothetical Pharmacological Profiles
| Compound | Key Features | Potential Advantages | Limitations |
|---|---|---|---|
| Target Compound | Benzodioxole, dimethylphenyl, thiazole | High lipophilicity for membrane penetration | Possible CYP450 inhibition due to methyl groups |
| CAS 923226-70-4 (Furan analog) | Furan, methoxybenzyl | Improved solubility | Lower metabolic stability |
| Compound 11 (Nitrothiophene) | Nitrothiophene, difluorophenyl | Antibacterial activity | Risk of toxicity from nitro group |
| Compound 85 (Cyclopropane analog) | Cyclopropane, trifluoromethoxy | Enhanced selectivity and stability | Synthetic complexity |
Structure-Activity Relationship (SAR) Insights
- Benzodioxole vs. Furan/Thiophene : The benzodioxole’s electron-rich structure may enhance binding to aromatic pockets in enzymes, whereas furan/thiophene analogs offer smaller steric profiles .
- Fluorine/Methoxy Groups: Fluorine enhances binding affinity (e.g., Compound 11 ), while methoxy improves solubility but reduces potency .
- Linker Flexibility : The acetamide linker in the target compound allows conformational flexibility, whereas rigid linkers (e.g., cyclopropane in Compound 85) may restrict binding modes .
Q & A
Q. How can advanced analytical techniques resolve stereochemical uncertainties?
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (e.g., thiazole ring puckering) .
- Chiral HPLC : Separate enantiomers using amylose-based columns and polar organic mobile phases .
- ECD/VCD Spectroscopy : Compare experimental and calculated electronic/vibrational circular dichroism spectra for stereoisomer assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
